molecular formula C9H11N3O3 B2666355 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1528717-87-4

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2666355
CAS No.: 1528717-87-4
M. Wt: 209.205
InChI Key: JQMWURJPUVTBQQ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyrrolidine derivative under acidic or basic conditions. For example, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-oxopyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 2-oxopyrrolidine-3-carboxylic acid
  • 1-methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and pyrrolidine rings. This structural feature enhances its versatility and potential for diverse applications in medicinal chemistry and organic synthesis .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound notable for its unique structure, which integrates a pyrazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₄O₃, with a CAS number of 1528717-87-4. Its structure features a carboxylic acid group at the third position and a 1-methyl-1H-pyrazol-4-yl substituent at the first position, contributing to its biological properties.

Anticancer Activity

Research has highlighted the anticancer potential of derivatives related to this compound. In studies involving A549 human lung adenocarcinoma cells, various derivatives were tested for their cytotoxic effects. For instance, compounds derived from similar structures exhibited varying levels of cytotoxicity when compared to standard chemotherapeutic agents like cisplatin. Notably, some derivatives demonstrated significant reductions in cell viability, suggesting potential as anticancer agents.

CompoundCell Viability (%)Comparison with Cisplatin
This compound78–86%Less effective than cisplatin
Compound A (related derivative)66%More potent than control

This table summarizes the findings from cytotoxicity assays, indicating that while some compounds show promise, further optimization is necessary to enhance their efficacy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have investigated various derivatives against Gram-positive bacteria and drug-resistant fungi. The results indicated that certain modifications could enhance antimicrobial activity, warranting further exploration for therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific cellular targets. Interaction studies are essential for understanding how this compound affects cellular pathways and contributes to its anticancer and antimicrobial activities.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of 5-oxopyrrolidine and evaluated their anticancer activity using MTT assays on A549 cells. The study found that specific substitutions on the pyrrolidine scaffold significantly influenced cytotoxicity.
  • Comparative Analysis : Another research effort compared the biological activity of structurally similar compounds, revealing that variations in substituents could lead to marked differences in pharmacokinetics and therapeutic profiles.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-11-5-6(4-10-11)12-3-2-7(8(12)13)9(14)15/h4-5,7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMWURJPUVTBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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